Cl-Necrostatin-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cl-Necrostatin-1 is a small molecule inhibitor of receptor-interacting protein 1 (RIP1) kinase activity. It is a derivative of Necrostatin-1, which is known for its ability to inhibit necroptosis, a form of programmed necrotic cell death. Necroptosis is distinct from apoptosis and is characterized by the activation of RIP1 and RIP3 kinases, leading to cell death. This compound has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, ischemic injuries, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cl-Necrostatin-1 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification methods such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Cl-Necrostatin-1 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its oxidized form, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.
Substitution: Halogen substitution reactions can be performed to introduce different halogen atoms, leading to the formation of analogs with varying properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine gas or N-chlorosuccinimide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs .
Scientific Research Applications
Cl-Necrostatin-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of necroptosis and the role of RIP1 kinase in cell death pathways.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways involved in necroptosis and related processes.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases, ischemic injuries, and inflammatory conditions. .
Industry: Utilized in the development of new drugs targeting necroptosis-related pathways, contributing to the advancement of therapeutic strategies for various diseases
Mechanism of Action
Cl-Necrostatin-1 exerts its effects by binding to a hydrophobic pocket of RIP1 kinase, located between the N- and C-terminus of the kinase domain. This binding locks RIP1 in an inactive conformation, preventing its kinase activity. The inhibition of RIP1 kinase activity disrupts the formation of the necrosome complex, which is essential for the execution of necroptosis. By blocking this pathway, this compound effectively prevents necroptotic cell death .
Comparison with Similar Compounds
Necrostatin-1: The parent compound of Cl-Necrostatin-1, known for its RIP1 kinase inhibitory activity.
Necrostatin-1i: An inactive variant of Necrostatin-1, used as a control in experiments.
Necrostatin-1s: A more stable variant of Necrostatin-1, lacking the IDO-targeting effect.
Comparison: this compound is unique due to the presence of the chlorine atom, which enhances its stability and potency compared to Necrostatin-1. Necrostatin-1s is preferred for in vivo studies due to its stability and lack of off-target effects. Necrostatin-1i serves as an important control to validate the specificity of RIP1 kinase inhibition .
Properties
Molecular Formula |
C13H12ClN3OS |
---|---|
Molecular Weight |
293.77 g/mol |
IUPAC Name |
5-[(7-chloro-1H-indol-3-yl)methyl]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H12ClN3OS/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) |
InChI Key |
OKOAUGRWEJDVCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=S)CC2=CNC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.